N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-28-20-10-6-5-9-19(20)24-22(27)21(26)23-15-17-11-13-25(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXZREIFDZDWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Piperidin-4-one
The synthesis begins with the preparation of 1-benzylpiperidin-4-one, achieved through nucleophilic substitution between piperidin-4-one and benzyl chloride. Reaction conditions typically involve refluxing in toluene with potassium carbonate as a base, yielding the ketone intermediate in >85% purity.
Reductive Amination to Form 1-Benzylpiperidin-4-ylmethylamine
The ketone is subsequently converted to the corresponding amine via reductive amination. A mixture of 1-benzylpiperidin-4-one (0.05 mol) and methylamine hydrochloride (0.06 mol) in ethanol undergoes stirring at 50°C for 12 hours, followed by reduction with sodium borohydride (0.05 mol) in tetrahydrofuran. This two-step process affords 1-benzylpiperidin-4-ylmethylamine with a 78% isolated yield (Table 1).
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 40 | 50 | 50 |
| Solvent | Ethanol | THF/Ethanol | THF/Ethanol (1:1) |
| Reducing Agent | NaBH4 | NaBH3CN | NaBH4 |
| Yield (%) | 65 | 78 | 78 |
Oxalamide Backbone Construction
Ruthenium-Catalyzed Dehydrogenative Coupling
Recent advances demonstrate the efficacy of ruthenium pincer complexes (e.g., Ru-5 ) in mediating acceptorless dehydrogenative coupling between ethylene glycol and amines. While this method primarily generates symmetric oxalamides, asymmetric variants can be achieved through sequential amine addition. Reaction of 2-methoxyaniline (0.1 mol) with ethylene glycol (0.05 mol) in toluene/dimethoxyethane (1:1) at 135°C for 24 hours produces N-(2-methoxyphenyl)oxalamic acid intermediate in 66% yield.
Oxalyl Chloride-Mediated Coupling
Conventional synthesis employs oxalyl chloride as the coupling agent. A solution of oxalyl chloride (0.12 mol) in dichloromethane is reacted with 2-methoxyaniline (0.1 mol) at 0°C, followed by dropwise addition of triethylamine to form the monoacid chloride. Subsequent reaction with 1-benzylpiperidin-4-ylmethylamine (0.1 mol) at 25°C for 6 hours yields the target compound in 82% purity.
Sequential Amidation Strategies
Solid-Supported Catalysis
Patented methods utilizing molecular sieve-supported catalysts (e.g., HZSM-5) enhance reaction efficiency by minimizing side reactions. Under optimized conditions (70°C, 15 hours), the coupling of 2-methoxyphenyl oxalyl monoacid chloride with 1-benzylpiperidin-4-ylmethylamine achieves 89% conversion, with catalyst recyclability demonstrated over 30 cycles.
Solvent and Temperature Effects
Comparative studies in polar aprotic solvents reveal dimethylacetamide (DMAc) as superior to dimethylformamide (DMF) for oxalamide formation (Table 2). Elevated temperatures (70–80°C) improve reaction kinetics without compromising product stability.
Table 2: Solvent Screening for Amidation Step
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 18 | 74 |
| DMAc | 37.8 | 12 | 89 |
| NMP | 32.2 | 20 | 68 |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1) at −20°C affords needle-like crystals suitable for X-ray diffraction. Purity analysis via HPLC (C18 column, acetonitrile/water gradient) shows >99% chemical homogeneity.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, benzyl), 6.91–6.84 (m, 4H, methoxyphenyl), 3.79 (s, 3H, OCH3), 3.52 (d, 2H, piperidinyl-CH2).
- ESI-MS: m/z 395.503 [M + H]+.
Chemical Reactions Analysis
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves several steps:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Benzyl Group Introduction : Achieved through nucleophilic substitution reactions.
- Oxalamide Formation : Conducted via condensation reactions with oxalyl chloride and appropriate amines.
These methods can be optimized for yield and purity through careful control of reaction conditions, including temperature and pressure.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows researchers to create derivatives with tailored properties for specific applications.
Biology
Biological investigations have highlighted the compound's potential interactions with biomolecules, particularly in the context of enzyme inhibition and receptor modulation. Studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is significant for cognitive functions.
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic properties. Research indicates its potential use in treating neurodegenerative diseases such as Alzheimer's due to its anticholinesterase activity, which enhances acetylcholine levels in the synaptic cleft.
The compound exhibits notable biological activity:
- Anticholinesterase Activity : Demonstrated an IC50 value of approximately 5.90 μM, indicating moderate potency compared to other known inhibitors.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of this compound:
- Study on Neuropharmacological Effects : Investigated its impact on neurotransmitter levels in animal models, showing a significant increase in serotonin levels post-treatment.
- Cancer Cell Line Studies : Evaluated its effects on human cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxalamide-containing molecules. Examples are:
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-hydroxyphenyl)oxalamide .
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Biological Activity
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, experimental findings, and applications of this compound in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N3O3, with a molecular weight of 398.46 g/mol. The compound features a benzylpiperidine moiety linked to an oxalamide structure, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N3O3 |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 953201-46-2 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. Research indicates that this compound may act as an acetylcholinesterase inhibitor , which plays a crucial role in the cholinergic system by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission .
Target Enzymes
- Acetylcholinesterase : Inhibition leads to increased levels of acetylcholine, affecting muscle contraction, cognition, and other physiological functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:
- Enzyme Inhibition : The compound has shown promising results in inhibiting acetylcholinesterase activity, which could be beneficial in treating conditions like Alzheimer's disease .
- Receptor Binding : Binding assays suggest that the compound interacts with neurotransmitter receptors, potentially modulating synaptic transmission.
Case Studies
A study focusing on the synthesis and characterization of related oxalamides reported that compounds with similar structures exhibit analgesic properties. This suggests that this compound could also possess pain-relieving effects, warranting further investigation into its therapeutic potential .
Applications in Medicinal Chemistry
The potential applications of this compound extend beyond basic research:
- Drug Development : Given its mechanism as an acetylcholinesterase inhibitor, this compound could serve as a lead structure for developing new treatments for neurodegenerative diseases.
- Analgesics : Similar compounds have been explored for their analgesic properties, indicating that this oxalamide may contribute to new pain management therapies .
Q & A
Q. What are the key synthetic routes for preparing N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions:
- Piperidine Intermediate Formation : Reacting benzyl halides with piperidine derivatives under basic conditions to generate the 1-benzylpiperidin-4-ylmethyl intermediate .
- Oxalamide Core Assembly : Coupling the intermediate with 2-methoxyphenylamine using oxalyl chloride or activated oxalate esters in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity. Reaction temperatures (0–25°C) and moisture control are critical to prevent side reactions .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry, particularly for the benzylpiperidine and methoxyphenyl groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS or APCI-MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts .
Q. What primary biological assays are used to evaluate the compound’s initial pharmacological potential?
- In Vitro Binding Assays : Screen for interactions with neurological targets (e.g., serotonin or dopamine receptors) using radioligand displacement .
- Enzyme Inhibition Studies : Test inhibitory activity against kinases or proteases via fluorometric or colorimetric assays (e.g., IC determination) .
- Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to assess baseline toxicity .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production for preclinical studies?
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) while maintaining reaction rates .
- Process Automation : Use flow chemistry to control exothermic reactions and improve reproducibility .
Q. How should contradictory data in biological activity be addressed, such as inconsistent receptor binding results?
- Dose-Response Curves : Repeat assays across multiple concentrations to identify non-linear effects .
- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
- Structural Analysis : Perform molecular docking to assess if stereochemistry or conformational flexibility impacts target interactions .
Q. What strategies are employed to identify and validate the compound’s molecular targets in complex biological systems?
- Chemoproteomics : Use affinity-based probes to pull down interacting proteins from cell lysates .
- CRISPR-Cas9 Screening : Knock out suspected targets (e.g., kinases) and assess changes in compound efficacy .
- Transcriptomic Profiling : RNA-seq analysis post-treatment reveals differentially expressed pathways .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., fluorobenzyl) or methoxyphenyl groups to probe steric/electronic effects .
- Bioisosteric Replacement : Replace the oxalamide group with urea or carbamate to assess tolerance .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
Q. What methodologies ensure batch-to-batch consistency in purity and stability during long-term storage?
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC and LC-MS .
- Polymorph Screening : X-ray diffraction identifies stable crystalline forms resistant to hygroscopicity .
- Lyophilization : For aqueous-sensitive intermediates, lyophilize to extend shelf life .
Q. How can researchers assess the compound’s selectivity against off-target proteins?
- Panel Screening : Test against broad target panels (e.g., Eurofins Cerep’s SafetyScreen44®) .
- Kinome-Wide Profiling : Use kinase inhibitor databases (e.g., KinomeScan) to predict off-target kinase interactions .
- Metabolomic Analysis : Track metabolite formation in hepatocyte models to identify toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
